molecular formula C5H2Br2F2O B2748624 2,3-Dibromo-5-(difluoromethyl)furan CAS No. 2248306-01-4

2,3-Dibromo-5-(difluoromethyl)furan

Cat. No.: B2748624
CAS No.: 2248306-01-4
M. Wt: 275.875
InChI Key: VQZIDRITZUJDSG-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-(difluoromethyl)furan is an organobromine compound that features a furan ring substituted with two bromine atoms and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,3-Dibromo-5-(difluoromethyl)furan typically involves the bromination of a furan derivative. One common method is the bromination of an alkyl furoate, such as methyl or ethyl furoate, in the presence of a chlorinated organic solvent. The brominated ester is then saponified, followed by decarboxylation to yield 2,3-dibromofuran . The difluoromethyl group can be introduced through various difluoromethylation reactions, which often involve the use of difluorocarbene reagents .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-5-(difluoromethyl)furan can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Catalysts: Palladium catalysts are often used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furans, while cross-coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

2,3-Dibromo-5-(difluoromethyl)furan has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5-(difluoromethyl)furan in chemical reactions involves the activation of the furan ring and the bromine atoms. The difluoromethyl group can influence the electronic properties of the molecule, making it more reactive in certain conditions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dibromo-5-(difluoromethyl)furan is unique due to the presence of both bromine atoms and a difluoromethyl group, which impart distinct electronic and steric properties. These features make it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

2,3-dibromo-5-(difluoromethyl)furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2F2O/c6-2-1-3(5(8)9)10-4(2)7/h1,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZIDRITZUJDSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1Br)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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